2,4-Diamino-1,3-dinitrobenzene

Vue d'ensemble

Description

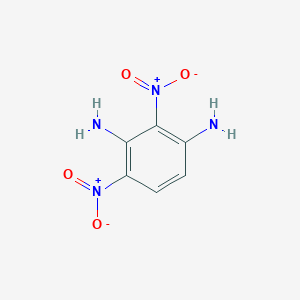

2,4-Diamino-1,3-dinitrobenzene is an organic compound belonging to the class of nitrobenzenes. It consists of a benzene ring substituted with two amino groups at the 2 and 4 positions and two nitro groups at the 1 and 3 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Diamino-1,3-dinitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-diaminobenzene, followed by selective reduction of the nitro groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,3-dinitrobenzene using a copper-aluminum oxide catalyst in a flow reactor. The reaction is conducted at a temperature of 120°C and a pressure of 30 bar, using methanol or a methanol/isopropanol mixture as the solvent. This method provides high yields and is considered environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Diamino-1,3-dinitrobenzene undergoes various chemical reactions, including:

Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 2,4,6-Triaminobenzene.

Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.

Applications De Recherche Scientifique

2,4-Diamino-1,3-dinitrobenzene has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2,4-diamino-1,3-dinitrobenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity .

Comparaison Avec Des Composés Similaires

1,3-Diamino-2,4,6-trinitrobenzene (DATB): Similar in structure but with an additional nitro group, making it more reactive and thermally stable.

1,3-Diamino-4-nitrobenzene: Lacks one nitro group compared to 2,4-diamino-1,3-dinitrobenzene, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to its specific arrangement of amino and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields, including the synthesis of complex organic molecules and the development of new materials.

Activité Biologique

2,4-Diamino-1,3-dinitrobenzene (DADB) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of toxicology and pharmacology. This article explores the biological effects, mechanisms of action, and relevant case studies associated with DADB.

DADB is a derivative of dinitrobenzene with two amino groups at the 2 and 4 positions. Its molecular formula is CHNO, and it features both nitro and amino functional groups which contribute to its reactivity and biological interactions.

The biological activity of DADB is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : DADB can inhibit specific enzymes by binding to their active sites, leading to a blockade of enzymatic activity. This inhibition can result in various biological effects, including potential antibacterial and anticancer properties.

- Genotoxicity : Research indicates that DADB can induce DNA damage, including double-strand breaks in primary rat hepatocytes. It has been shown to cause unscheduled DNA synthesis in human cell lines (HeLa cells) and frameshift mutations in Salmonella typhimurium when activated by liver microsomes .

Cytotoxicity and Mutagenicity

DADB has demonstrated significant cytotoxic effects in various experimental models:

- DNA Damage : In vitro studies have shown that DADB induces DNA double-strand breaks in liver cells, leading to mutagenic outcomes. The compound has been linked to chromosomal aberrations in rodent cells and has produced mutations in Drosophila melanogaster as well .

- Toxicological Studies : A study on the acute toxicity of DADB indicated that it could lead to methemoglobinemia, a condition where hemoglobin is modified such that it cannot effectively release oxygen to tissues. This effect was observed across different animal models, including dogs and rats .

Case Studies

Several studies have highlighted the biological implications of DADB:

- Acute Toxicity in Aquatic Organisms : Research involving Pimephales promelas (fathead minnow) showed that the 50% lethal concentration (LC50) for DADB varied significantly among species, indicating a range of sensitivities. The compound was found to be less toxic than other dinitro compounds like TNT but still posed ecological risks .

- Mutagenicity Tests : In a series of mutagenicity tests, DADB was shown to cause significant genetic mutations in bacterial systems when metabolically activated. These findings suggest that DADB could be a potential environmental mutagen .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

2,4-dinitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAYMSZDBFRXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477629 | |

| Record name | 2,4-Diamino-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-87-8 | |

| Record name | 2,4-Diamino-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.